molecular formula C15H12N4O3 B11981230 N'-(3,4-Dihydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide

N'-(3,4-Dihydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide

Cat. No.: B11981230
M. Wt: 296.28 g/mol
InChI Key: WJKHUALDDDALPT-CNHKJKLMSA-N
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Description

N’-(3,4-Dihydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a benzimidazole ring and a dihydroxybenzylidene group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-Dihydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in a solvent system, such as ethanol or methanol, under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base linkage, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality N’-(3,4-Dihydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide .

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-Dihydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(3,4-Dihydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(3,4-Dihydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity. Additionally, it can intercalate into DNA, disrupting its structure and function. These interactions contribute to its biological activities, including antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dihydroxybenzylidene)-thiosemicarbazone: Known for its antiviral properties.

    1-(3,4-Dihydroxybenzylidene)thiosemicarbazide: Exhibits strong superoxide dismutase activity.

    N’-Benzylidene-4-tert-butylbenzohydrazide: Potent urease inhibitor .

Uniqueness

N’-(3,4-Dihydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide stands out due to its unique combination of a benzimidazole ring and a dihydroxybenzylidene group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

IUPAC Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C15H12N4O3/c20-13-4-1-9(5-14(13)21)7-18-19-15(22)10-2-3-11-12(6-10)17-8-16-11/h1-8,20-21H,(H,16,17)(H,19,22)/b18-7+

InChI Key

WJKHUALDDDALPT-CNHKJKLMSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)O)O

Canonical SMILES

C1=CC(=C(C=C1C=NNC(=O)C2=CC3=C(C=C2)N=CN3)O)O

Origin of Product

United States

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